molecular formula C16H18ClN5S B4484926 N-({6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine

N-({6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine

Cat. No.: B4484926
M. Wt: 347.9 g/mol
InChI Key: NANCRPBHYHQFRA-MDZDMXLPSA-N
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Description

N-({6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a chlorophenyl group attached to a vinyl moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Formation of the Thiadiazole Ring: The triazole ring is then fused with a thiadiazole ring through a condensation reaction with a thiocarbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a vinylation reaction, where a chlorophenyl vinyl compound is reacted with the triazolothiadiazole intermediate.

    Attachment of the Diethylamine Group: Finally, the diethylamine group is attached through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to achieve high yield and purity. This may include the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-({6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl and amine groups, leading to the formation of corresponding oxides and amides.

    Reduction: Reduction reactions can occur at the triazole and thiadiazole rings, resulting in the formation of reduced derivatives.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and vinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles (e.g., halogens, alkylating agents).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the vinyl group may yield epoxides, while substitution reactions at the chlorophenyl group can produce a variety of substituted derivatives.

Scientific Research Applications

N-({6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-({6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-({6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine include other triazolothiadiazole derivatives, such as:

  • N-({6-[2-(2-bromophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine
  • N-({6-[2-(2-fluorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine
  • N-({6-[2-(2-methylphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinctive chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its biological activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

N-[[6-[(E)-2-(2-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5S/c1-3-21(4-2)11-14-18-19-16-22(14)20-15(23-16)10-9-12-7-5-6-8-13(12)17/h5-10H,3-4,11H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANCRPBHYHQFRA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine
Reactant of Route 2
Reactant of Route 2
N-({6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine
Reactant of Route 3
Reactant of Route 3
N-({6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine
Reactant of Route 4
Reactant of Route 4
N-({6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine
Reactant of Route 5
Reactant of Route 5
N-({6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine
Reactant of Route 6
Reactant of Route 6
N-({6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine

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